molecular formula C13H18O B14383436 2-Ethyl-3,4,5,6-tetramethylbenzaldehyde CAS No. 88174-31-6

2-Ethyl-3,4,5,6-tetramethylbenzaldehyde

Cat. No.: B14383436
CAS No.: 88174-31-6
M. Wt: 190.28 g/mol
InChI Key: KBNHZJLHQQCOAW-UHFFFAOYSA-N
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Description

2-Ethyl-3,4,5,6-tetramethylbenzaldehyde is an organic compound with the molecular formula C13H18O It is a derivative of benzaldehyde, characterized by the presence of four methyl groups and one ethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-3,4,5,6-tetramethylbenzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-ethyl-3,4,5,6-tetramethylbenzene with an appropriate acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can further improve the yield and reduce the production costs. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3,4,5,6-tetramethylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl and ethyl groups on the benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.

Major Products Formed

    Oxidation: 2-Ethyl-3,4,5,6-tetramethylbenzoic acid.

    Reduction: 2-Ethyl-3,4,5,6-tetramethylbenzyl alcohol.

    Substitution: this compound derivatives with nitro or halogen groups.

Scientific Research Applications

2-Ethyl-3,4,5,6-tetramethylbenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 2-Ethyl-3,4,5,6-tetramethylbenzaldehyde depends on its specific application. In chemical reactions, the aldehyde group acts as an electrophile, participating in nucleophilic addition and substitution reactions. In biological systems, the compound may interact with cellular components, such as enzymes and receptors, through various molecular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,3,5,6-Tetramethylbenzaldehyde: Lacks the ethyl group present in 2-Ethyl-3,4,5,6-tetramethylbenzaldehyde.

    2-Ethyl-3,4,5-trimethylbenzaldehyde: Has one less methyl group compared to this compound.

Uniqueness

This compound is unique due to the presence of both ethyl and multiple methyl groups on the benzene ring, which can influence its reactivity and physical properties. This structural uniqueness makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

88174-31-6

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

2-ethyl-3,4,5,6-tetramethylbenzaldehyde

InChI

InChI=1S/C13H18O/c1-6-12-10(4)8(2)9(3)11(5)13(12)7-14/h7H,6H2,1-5H3

InChI Key

KBNHZJLHQQCOAW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(C(=C1C=O)C)C)C)C

Origin of Product

United States

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